Cas no 2641769-57-3 (2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one)

2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one Chemical and Physical Properties
Names and Identifiers
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- 2,5,6,7-Tetrahydro-2-(2-methoxyethyl)-4H-indazol-4-one
- 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one
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- Inchi: 1S/C10H14N2O2/c1-14-6-5-12-7-8-9(11-12)3-2-4-10(8)13/h7H,2-6H2,1H3
- SMILES: N1=C2C(C(=O)CCC2)=CN1CCOC
Experimental Properties
- Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 340.1±30.0 °C(Predicted)
- pka: -0.09±0.20(Predicted)
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-250MG |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 250mg |
¥1848.00 | 2023-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-10G |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 10g |
¥23100.00 | 2023-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-5g |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 5g |
¥13849.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-500.0mg |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 500.0mg |
¥3079.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-250.0mg |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 250.0mg |
¥1846.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-1.0g |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 1.0g |
¥4616.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-5G |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 5g |
¥13860.00 | 2023-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-500mg |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 500mg |
¥3079.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-250mg |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 250mg |
¥1846.0 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2148-1g |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one |
2641769-57-3 | 95% | 1g |
¥4616.0 | 2024-04-21 |
2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
Additional information on 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one
2-(2-Methoxyethyl)-6,7-Dihydro-5H-Indazol-4-One: A Comprehensive Overview
The compound 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one (CAS No. 2641769-57-3) is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the indazole derivative family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The indazolone core of this molecule is particularly notable for its potential in medicinal chemistry, where it serves as a scaffold for various bioactive agents.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one. Researchers have employed a variety of strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance the yield but also minimize the environmental footprint, aligning with the growing demand for sustainable chemical practices.
The structural features of 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one are pivotal to its functional properties. The presence of the methoxyethyl group at position 2 introduces steric and electronic effects that influence the molecule's reactivity and solubility. Additionally, the indazolone ring system provides a rigid framework that facilitates interactions with biological targets, making this compound a promising candidate for drug design.
Emerging studies have highlighted the potential of 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one in combating neurodegenerative diseases such as Alzheimer's and Parkinson's. Preclinical trials have demonstrated its ability to modulate key enzymes involved in amyloid-beta formation and dopamine metabolism. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting its utility in treating conditions like arthritis and cardiovascular diseases.
In terms of pharmacokinetics, 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one exhibits favorable absorption profiles and moderate plasma stability. These characteristics are advantageous for oral drug delivery systems, where sustained release formulations can be developed to enhance therapeutic efficacy. Ongoing research is focused on optimizing its bioavailability while reducing potential side effects.
The application of computational chemistry tools has significantly advanced our understanding of 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one's molecular interactions. Molecular docking studies have revealed critical binding motifs that contribute to its affinity for specific receptors and enzymes. This knowledge is being leveraged to design analogs with enhanced selectivity and potency.
From an industrial perspective, the synthesis and characterization of 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one are being scaled up to meet the demands of preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this area, paving the way for potential clinical trials in the near future.
In conclusion, 2-(2-methoxyethyl)-6,7-dihydro-5H-indazol-4-one (CAS No. 2641769-57-3) represents a cutting-edge advancement in organic synthesis with promising therapeutic applications. Its unique chemical structure and versatile functional groups make it a valuable asset in drug discovery pipelines. As research continues to unfold, this compound holds the potential to address unmet medical needs across various therapeutic areas.
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